molecular formula C28H38O6 B192689 withanolide A CAS No. 32911-62-9

withanolide A

Cat. No. B192689
CAS RN: 32911-62-9
M. Wt: 470.6 g/mol
InChI Key: DXWHOKCXBGLTMQ-SFQAJKIESA-N
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Description

Withanolide A is a natural product isolated from the medicinal plant W. somnifera . It is a type of naturally occurring steroid built on an ergostane skeleton . It is known for its antioxidant and neuroprotective activity . It is also used as a reference standard in specified quality tests and assays .


Synthesis Analysis

The synthesis of withanolide A involves several notable steps including a Corey–Seebach homologation, a vinylogous aldol reaction, a singlet oxygen Schenck-ene reaction, and finally, a late-stage Wharton transposition . The semi-synthetic elaboration of the natural product resulted in 15 derivatives .


Molecular Structure Analysis

Withanolide A has a unique structure that includes a steroid backbone bound to a lactone or one of its derivatives . The molecular formula of withanolide A is C28H38O6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of withanolide A include a Corey–Seebach homologation, a vinylogous aldol reaction, a singlet oxygen Schenck-ene reaction, and a late-stage Wharton transposition .


Physical And Chemical Properties Analysis

Withanolide A is a steroidal lactone with a molecular weight of 470.60 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Anticancer and Antiangiogenic Properties : Withanolide A has been noted for its tumor inhibition and antiangiogenic properties, suggesting potential in cancer treatment (Mirjalili et al., 2009).

  • Alzheimer's Disease Treatment : Research highlights the effects of withanolide A on Alzheimer's disease, providing insights into its potential as a therapeutic agent (Mirjalili et al., 2009).

  • Pharmacological Activities : Withanolide A exhibits a range of pharmacological activities, including sedative, immunomodulatory, anti-inflammatory, anticholinesterase, and antitumour properties (Singh et al., 2010).

  • Breast Cancer Treatment : Molecular docking and QSAR studies show that withanolide analogs, including withanolide A, have marked antiproliferative activity against breast cancer cells (Yadav et al., 2017).

  • Neuroprotection and Memory Enhancement : Withanolide A has been shown to offer neuroprotection, ameliorate stress resistance, and enhance memory, especially relevant in conditions like Alzheimer's and Parkinson's diseases (Akhoon et al., 2016).

  • Anti-inflammatory Effects : It has demonstrated significant anti-inflammatory abilities by inhibiting nuclear factor-κB (NF-κB) activation and NF-κB–regulated gene expression, which can be beneficial in conditions like arthritis, asthma, and hypertension (Ichikawa et al., 2006).

  • Role in Chronic Diseases : Withanolide A, through its anti-inflammatory properties, is being explored for its role in managing chronic diseases such as arthritis, autoimmune conditions, cancer, neurodegenerative, and neurobehavioral disorders (White et al., 2016).

  • Hepatoprotective Effects : Withanolide A protects liver cells against oxidative stress-induced damage, which could be pivotal in developing treatments for liver-related disorders (Wang et al., 2018).

Safety And Hazards

Withanolide A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Withanolides, including withanolide A, are regarded as promising drug candidates, particularly for developing anticancer and anti-inflammatory agents . Further investigations for discovering novel withanolides, exploiting their pharmacological values, and evaluating their potency as therapeutic agents are significant future directions .

properties

IUPAC Name

(1S,2S,4S,5R,10R,11S,14S,15S,18S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3/t16-,17-,18-,20+,21-,22-,23-,25-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWHOKCXBGLTMQ-SFQAJKIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461487
Record name withanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

withanolide A

CAS RN

32911-62-9
Record name Withanolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32911-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Withanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032911629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name withanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WITHANOLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V903234S8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,970
Citations
T Kuboyama, C Tohda… - British journal of …, 2005 - Wiley Online Library
1 We investigated whether withanolide A (WL‐A), isolated from the Indian herbal drug Ashwagandha (root of Withania somnifera), could regenerate neurites and reconstruct synapses …
Number of citations: 374 bpspubs.onlinelibrary.wiley.com
N Praveen, HN Murthy - Acta physiologiae plantarum, 2010 - Springer
… the biomass accumulation and withanolide-A production in the tested range … withanolide-A production. Half strength MS medium favoured the biomass accumulation and withanolide-A …
Number of citations: 76 link.springer.com
RS Sangwan, ND Chaurasiya, P Lal… - Physiologia …, 2008 - Wiley Online Library
… and [U- 14 C]-glucose into withanolide A in the in vitro cultured normal roots as well as … were incorporated into withanolide A, demonstrating that root-contained withanolide A is de novo …
Number of citations: 110 onlinelibrary.wiley.com
HN Murthy, C Dijkstra, P Anthony… - Journal of integrative …, 2008 - Wiley Online Library
… of the withanolide A (Chroma Dex) standard (A) and sample chromatogram of withanolide A … UV spectrum of the withanolide A (Choma Dex) standard (B) and withanolide A isolated …
Number of citations: 176 onlinelibrary.wiley.com
P Nagella, HN Murthy - Bioresource Technology, 2010 - Elsevier
… 6.5) of the medium were determined for the production of withanolide A. The optimized conditions for biomass accumulation and withanolide A production were found to be 10 g L −1 of …
Number of citations: 142 www.sciencedirect.com
RS Sangwan, ND Chaurasiya, P Lal… - Chemical and …, 2007 - jstage.jst.go.jp
… roots14—20) but synthesis of withanolide A has so far not been … withanolide A can occur in shoot cultures at levels matching those in native roots. This is the first report on withanolide A …
Number of citations: 138 www.jstage.jst.go.jp
EA Crane, W Heydenreuter, KR Beck, P Strajhar… - Bioorganic & medicinal …, 2019 - Elsevier
… To identify new potential therapeutic targets for neurodegenerative diseases, we initiated activity-based protein profiling studies with withanolide A (WitA), a known neuritogenic …
Number of citations: 11 www.sciencedirect.com
N Praveen, HN Murthy - Industrial Crops and Products, 2012 - Elsevier
… withanolide A in hairy root cultures of W. somnifera. We found that biomass accumulation and production of withanolide A … and 11.96 mg g −1 DW of withanolide A). Further 3% sucrose …
Number of citations: 94 www.sciencedirect.com
R Liffert, J Hoecker, CK Jana, TM Woods, P Burch… - Chemical …, 2013 - pubs.rsc.org
… In this edge article, we report in full detail on different synthetic approaches to the target withanolide A culminating in the first synthesis of this steroid. In addition, semi-synthesis studies …
Number of citations: 41 pubs.rsc.org
I Baitharu, V Jain, SN Deep, S Shroff, JK Sahu… - PloS one, 2014 - journals.plos.org
… withanolide A reversed hypoxia mediated neurodegeneration, administration of buthionine sulfoximine along with withanolide A … Thus present study infers that withanolide A reduces …
Number of citations: 93 journals.plos.org

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